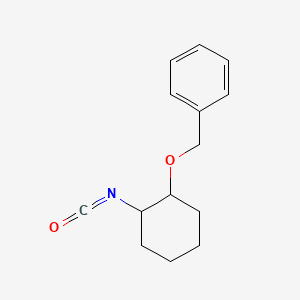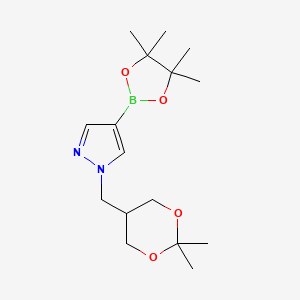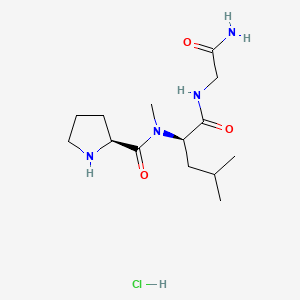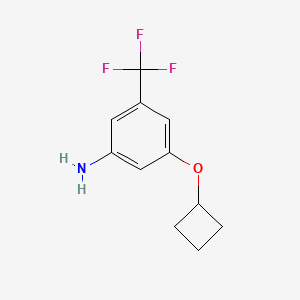![molecular formula C12H9F9O2 B12087001 4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol CAS No. 129560-98-1](/img/structure/B12087001.png)
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol is a fluorinated organic compound known for its unique chemical properties. The presence of the nonafluorohexyl group imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol typically involves the reaction of phenol with 3,3,4,4,5,5,6,6,6-Nonafluorohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and optimizing the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The nonafluorohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty coatings and materials with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol is largely influenced by its hydrophobic nonafluorohexyl group. This group interacts with hydrophobic regions of target molecules, altering their physical and chemical properties. The phenolic group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyl alcohol
- N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Uniqueness
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol is unique due to the presence of both a phenolic group and a nonafluorohexyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
129560-98-1 |
|---|---|
Molekularformel |
C12H9F9O2 |
Molekulargewicht |
356.18 g/mol |
IUPAC-Name |
4-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)phenol |
InChI |
InChI=1S/C12H9F9O2/c13-9(14,10(15,16)11(17,18)12(19,20)21)5-6-23-8-3-1-7(22)2-4-8/h1-4,22H,5-6H2 |
InChI-Schlüssel |
RSYKFXGHVDVTCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)



![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)


![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

